Hexahydro-pyrrolizin-(3E)-ylideneamine
Description
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1,2,5,6,7,8-hexahydropyrrolizin-3-imine |
InChI |
InChI=1S/C7H12N2/c8-7-4-3-6-2-1-5-9(6)7/h6,8H,1-5H2 |
InChI Key |
IGTGCXXJCCYMRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(=N)N2C1 |
Origin of Product |
United States |
Preparation Methods
Itaconic Acid as a Starting Material
The parallel synthesis approach described by utilizes itaconic acid (11 ) as a precursor for constructing the pyrrolizine core. The process involves a five-step transformation:
-
Masamune-Claisen Condensation : Itaconic acid reacts with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile to form a β-keto ester intermediate (13 ).
-
Enaminone Formation : Treatment of 13 with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene generates the enaminone 14 , a critical intermediate for subsequent cyclization.
-
Cyclization with Amidines : Reaction of 14 with acetamidine (15{1} ) or benzamidine (15{2} ) yields methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylates (16{1} , 16{2} ).
-
Hydrolysis and Amidation : Carboxylic acids 17{1} , 17{2} are produced via hydrolysis, followed by amidation with aliphatic amines (18{1–12} ) to afford final carboxamides (10 ) in 80–100% purity.
This method highlights the versatility of amino acid derivatives in accessing structurally diverse pyrrolizine analogs, though multi-step purification remains a challenge.
Parallel Solution-Phase Synthesis
Library Generation and Optimization
The parallel synthesis framework enables high-throughput production of pyrrolizine derivatives. Key advantages include:
Table 1: Representative Amines and Corresponding Yields
| Amine Structure | Product Yield (%) | Purity (%) |
|---|---|---|
| n-Butylamine | 92 | 95 |
| Cyclohexylmethylamine | 88 | 90 |
| 2-Methoxyethylamine | 85 | 88 |
Data adapted from demonstrates the method’s robustness across diverse substrates.
Catalytic Hydrogenation and Cyclization
Hydrogenation of Monoalkyl Esters
The patent-pending method in outlines a two-step process for related pyrrolizines, adaptable to Hexahydro-pyrrolizin-(3E)-ylideneamine:
-
Catalytic Hydrogenation : A mono(lower alkyl) ester of 4-(hydroxyimino)heptanedioic acid undergoes hydrogenation in the presence of a tertiary amine (e.g., triethylamine) and 5% rhodium/alumina catalyst. This step directly yields 5-oxo-2-pyrrolidinepropanoic acid without requiring ester hydrolysis.
-
Cyclization with Acid Anhydrides : Heating the acid with acetic anhydride induces cyclization, forming the pyrrolizine ring. This step achieves >90% conversion efficiency under optimized conditions.
Table 2: Hydrogenation-Cyclization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5% Rh/Al₂O₃ | Maximizes H₂ uptake |
| Temperature | 60°C | Balances kinetics and stability |
| Tertiary Amine | Triethylamine | Prevents ester hydrolysis |
This method’s superiority lies in its streamlined workflow and elimination of hydrolysis steps, enabling an 80% overall yield from the hydroxyimino ester.
Comparative Analysis of Synthetic Approaches
Efficiency and Scalability
Table 3: Method Comparison
| Method | Steps | Yield (%) | Scalability |
|---|---|---|---|
| Amino Acid Cyclization | 5 | 70–85 | Moderate |
| Parallel Synthesis | 5 | 80–100 | Low |
| Catalytic Hydrogenation | 2 | 80–90 | High |
Q & A
Q. What are the optimized synthetic routes for Hexahydro-pyrrolizin-(3E)-ylideneamine, and how can reaction conditions be systematically controlled to improve yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors like ethyl-2-cyanoacetate with pyrrolidine derivatives under reflux in ethanol (78–80°C, 2 hours) . Key variables include solvent polarity (e.g., ethanol vs. acetonitrile), stoichiometric ratios of reactants, and temperature gradients to minimize side reactions like dimerization . For example, maintaining temperatures below 66°C during deprotonation steps prevents dimer formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization enhances purity. Yield optimization requires iterative adjustment of these parameters, supported by TLC and HPLC monitoring .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify ring conformation and substituent effects. For instance, NH protons in ylideneamine derivatives exhibit significant upfield/downfield shifts upon coordination with metals (e.g., Au(I)), aiding in structural confirmation .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles (e.g., L1–Au–L2 angles: 174.8°–178.8°) and hydrogen-bonding networks (e.g., cyclic water hexamers in crystal lattices) .
- Mass Spectrometry : EI-MS and FAB-MS differentiate fragmentation patterns, with low fragmentation observed in FAB-MS for stable complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) arising from solvent effects or dynamic molecular behavior?
- Methodological Answer : Contradictory NMR shifts often stem from solvent polarity, temperature-dependent conformational changes, or paramagnetic impurities. For example:
- Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen-bonding interactions .
- Variable-Temperature NMR : Track NH proton shifts at 25°C vs. −40°C to identify dynamic processes like tautomerism .
- DFT Calculations : Model electronic environments (e.g., NBO analysis) to predict chemical shifts and validate experimental data .
Q. What strategies are effective for analyzing reaction mechanisms involving this compound in oxidation or substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to determine rate constants. For oxidation reactions (e.g., peroxide-mediated), pseudo-first-order kinetics often apply .
- Isotopic Labeling : Use 15N-labeled ylideneamine to track nitrogen participation in substitution reactions via 15N NMR .
- Trapping Intermediates : Quench reactions at timed intervals (e.g., with TEMPO for radical intermediates) and isolate species for LC-MS analysis .
Q. How can computational modeling enhance the design of this compound derivatives with tailored bioactivity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Prioritize derivatives with high binding scores (ΔG < −8 kcal/mol) .
- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC50 values to predict activity trends .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) to evaluate entropic contributions .
Data Contradiction Analysis
Q. Why do crystal structures of this compound complexes sometimes show discrepancies in bond angles compared to DFT-optimized geometries?
- Methodological Answer : Discrepancies arise from:
- Crystal Packing Forces : Intermolecular interactions (e.g., van der Waals, π-stacking) distort geometries .
- Thermal Motion : High displacement parameters (e.g., Ueq > 0.05 Ų) indicate dynamic disorder, resolved via TLS refinement in SHELXL .
- DFT Basis Sets : Use hybrid functionals (e.g., B3LYP/def2-TZVP) to minimize gas-phase vs. solid-state deviations .
Experimental Design Tables
Q. Table 1. Reaction Optimization for Synthesis
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 60–100 | 78–80 | Maximizes cyclization |
| Solvent | Ethanol, MeCN, THF | Ethanol | Reduces byproducts |
| Reaction Time (h) | 1–4 | 2 | Prevents over-oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
